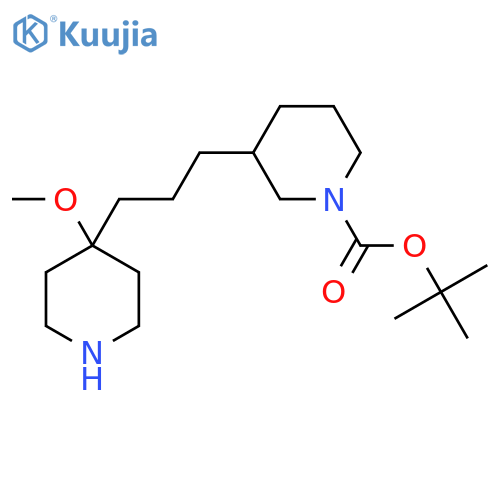Cas no 2229467-65-4 (tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)

2229467-65-4 structure
商品名:tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate
tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate
- tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate
- 2229467-65-4
- EN300-1894997
-
- インチ: 1S/C19H36N2O3/c1-18(2,3)24-17(22)21-14-6-8-16(15-21)7-5-9-19(23-4)10-12-20-13-11-19/h16,20H,5-15H2,1-4H3
- InChIKey: JNYVWKDURQJNTB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CCNCC1)CCCC1CN(C(=O)OC(C)(C)C)CCC1
計算された属性
- せいみつぶんしりょう: 340.27259301g/mol
- どういたいしつりょう: 340.27259301g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.8Ų
tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894997-5.0g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1894997-10.0g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1894997-2.5g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1894997-0.05g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1894997-1.0g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1894997-1g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1894997-10g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1894997-0.25g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1894997-0.5g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1894997-0.1g |
tert-butyl 3-[3-(4-methoxypiperidin-4-yl)propyl]piperidine-1-carboxylate |
2229467-65-4 | 0.1g |
$1068.0 | 2023-09-18 |
tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
2229467-65-4 (tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
